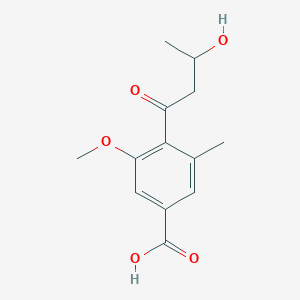
Pyrenochaetic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrenochaetic acid B is a phytotoxin produced by the fungus Pyrenochaeta terrestris. It is one of three related compounds, the others being pyrenochaetic acids A and C. The structure of this compound is 4-(3-hydroxybutyroyl)-3-methoxy-5-methylbenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrenochaetic acid B is typically isolated from the culture filtrates of Pyrenochaeta terrestris. The biosynthesis involves the incorporation of precursors such as [14C]acetate, [14C]formate, and methyl [14C]methionine . These precursors are added to the cultures, where they are metabolized into this compound through a series of enzymatic reactions.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in laboratory settings for research purposes.
Chemical Reactions Analysis
Types of Reactions
Pyrenochaetic acid B can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the molecule.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pyrenochaetic acid B has several applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis of polyketides.
Biology: The compound is studied for its phytotoxic effects on plants, particularly in understanding plant-pathogen interactions.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrenochaetic acid B involves its interaction with specific molecular targets in plants. It disrupts cellular processes by inhibiting key enzymes and pathways, leading to phytotoxic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrenochaetic acid A: 4-crotonoyl-3-methoxy-5-methylbenzoic acid
Pyrenochaetic acid C: 4-butyroyl-3-methoxy-5-methylbenzoic acid
Pyrenocine A: Another related compound produced by
Uniqueness
Pyrenochaetic acid B is unique due to its specific structure, which includes a hydroxybutyroyl group. This structural feature differentiates it from pyrenochaetic acids A and C, which have different acyl groups. The presence of the hydroxybutyroyl group may contribute to its distinct biological activity and phytotoxicity .
Properties
CAS No. |
79214-48-5 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C13H16O5/c1-7-4-9(13(16)17)6-11(18-3)12(7)10(15)5-8(2)14/h4,6,8,14H,5H2,1-3H3,(H,16,17) |
InChI Key |
ISUCSLSQOIOUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC(C)O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


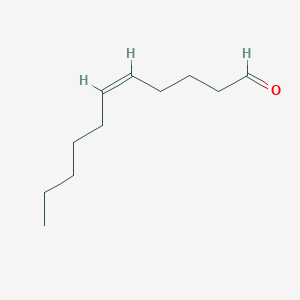
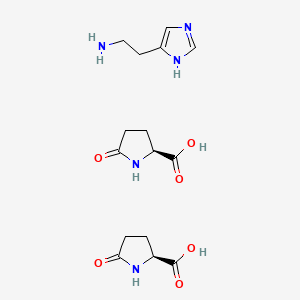


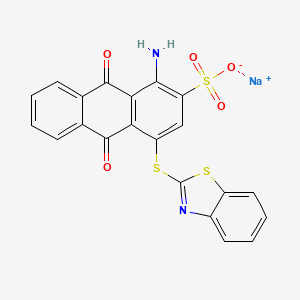
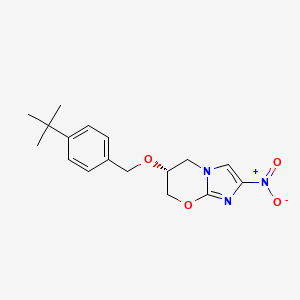
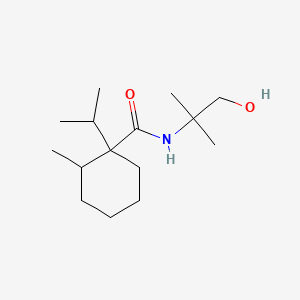
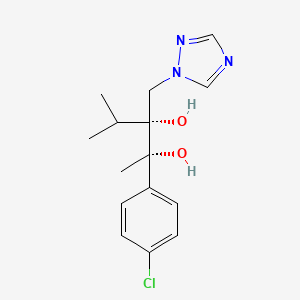
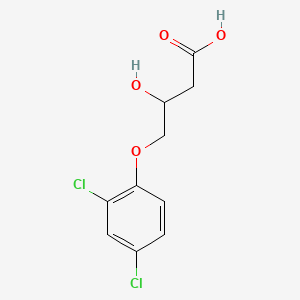
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
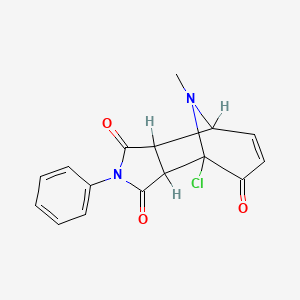


![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
